MFCD18312297
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Overview
Description
3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid . It has the chemical formula C₁₂H₈FNO₃ and a molecular weight of 233.19 g/mol . This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.
Fluorination: or .
Benzoic Acid Formation: The benzoic acid moiety is introduced through carboxylation reactions, often using under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
- 3-Fluoro-5-(5-oxo-1,5-dihydropyridin-2-yl)benzoic acid
Uniqueness
3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid is unique due to its specific fluorination pattern and the presence of both the pyridine and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(4-8(6-9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKDGCGCHZFZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682969 |
Source
|
Record name | 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-74-5 |
Source
|
Record name | 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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